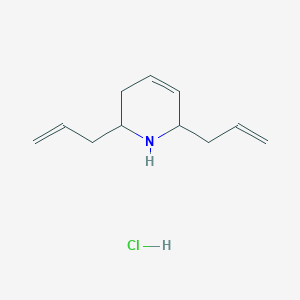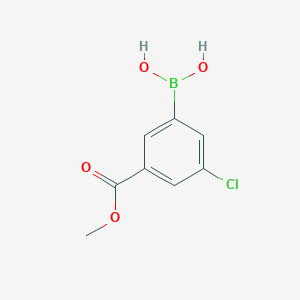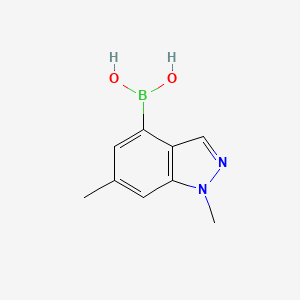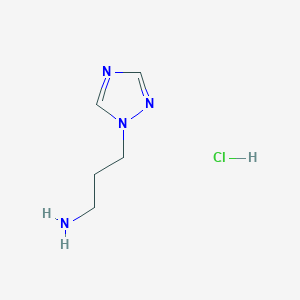
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid
Vue d'ensemble
Description
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid (2,2,4-TCCA) is a halogenated organic compound belonging to the class of phenoxyacetic acids. It is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and acetone. 2,2,4-TCCA is a widely used herbicide and fungicide, and has been used in various industrial and agricultural applications.
Mécanisme D'action
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid works by inhibiting the synthesis of proteins and DNA in organisms, which in turn leads to the death of the organism. This is achieved by binding to and inhibiting the activity of acetyl-CoA carboxylase, an enzyme involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects on organisms. It has been found to inhibit the growth of fungi and bacteria, as well as to inhibit the growth of certain plants. It has also been found to have an inhibitory effect on the production of certain hormones, such as estradiol, testosterone, and cortisol. It has also been found to cause liver and kidney damage in animals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid in laboratory experiments has several advantages, such as its low cost and its ability to be easily synthesized. However, it also has several limitations, such as its potential to cause adverse effects in organisms and its limited solubility in water.
Orientations Futures
Future research on 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid should focus on further elucidating its biochemical and physiological effects, as well as further exploring its potential applications in agriculture and industry. Additionally, further research should focus on developing safer and more effective alternatives to 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid for use in laboratory experiments. Finally, further research should focus on determining the long-term effects of 2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid on the environment.
Applications De Recherche Scientifique
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid has been used in a wide range of scientific research applications, such as in the study of the effects of herbicides and fungicides on plants and animals. It has also been used in the study of the biochemical and physiological effects of the compound on various organisms.
Propriétés
IUPAC Name |
2-[5-chloro-2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-1-4-12(5-2-10)19-13-6-3-11(16)7-9(13)8-14(17)18/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSIZFIPAPDQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenoxy)-5-chlorophenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)



![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)


![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)


